Ethyl (2,6-dinitrophenyl)carbamate
Description
Ethyl (2,6-dinitrophenyl)carbamate is a carbamate ester derivative featuring a 2,6-dinitrophenyl substituent. Carbamates are organic compounds characterized by a urethane linkage (–O–(C=O)–N–), with diverse applications in pharmaceuticals, agrochemicals, and industrial chemistry. The 2,6-dinitrophenyl group introduces strong electron-withdrawing nitro (–NO₂) groups, which significantly alter the compound’s reactivity, stability, and biological activity compared to simpler carbamates like ethyl carbamate (urethan).
Properties
CAS No. |
100663-79-4 |
|---|---|
Molecular Formula |
C9H9N3O6 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
ethyl N-(2,6-dinitrophenyl)carbamate |
InChI |
InChI=1S/C9H9N3O6/c1-2-18-9(13)10-8-6(11(14)15)4-3-5-7(8)12(16)17/h3-5H,2H2,1H3,(H,10,13) |
InChI Key |
PUHVPYFHXDBIAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Ethyl Carbamate
A direct route involves the reaction of 2,6-dinitrochlorobenzene with ethyl carbamate under basic conditions. This method parallels the synthesis of 2,4-dinitrophenoxy ethyl alcohol, where ethylene glycol displaces chloride in 2,4-dinitrochlorobenzene. For the target compound, ethyl carbamate acts as the nucleophile:
$$
\text{2,6-Dinitrochlorobenzene + Ethyl Carbamate} \xrightarrow{\text{Base}} \text{this compound + HCl}
$$
Conditions :
- Solvent : Ethylene glycol or DMF.
- Base : NaOH or KOH (30–80% aqueous solution).
- Temperature : 80–100°C.
- Time : 2–4 hours.
Challenges : Ethyl carbamate’s poor nucleophilicity necessitates strong bases and elevated temperatures. Competing hydrolysis of the carbamate group may occur, requiring careful pH control.
Carbamoylation of 2,6-Dinitroaniline
A more reliable method involves reacting 2,6-dinitroaniline with ethyl chloroformate:
$$
\text{2,6-Dinitroaniline + ClCOOEt} \xrightarrow{\text{Base}} \text{this compound + HCl}
$$
- Dissolve 2,6-dinitroaniline in anhydrous THF.
- Add triethylamine (1.1 eq) to scavenge HCl.
- Slowly add ethyl chloroformate (1.05 eq) at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Yield : 70–85%.
Advantages : High selectivity, minimal side products.
Di(2-Pyridyl) Carbonate (DPC)-Mediated Synthesis
DPC, a versatile alkoxycarbonylation reagent, enables carbamate formation under mild conditions:
$$
\text{2,6-Dinitroaniline + DPC + EtOH} \xrightarrow{\text{Et₃N}} \text{this compound}
$$
Procedure :
- Combine 2,6-dinitroaniline, DPC (1.2 eq), and triethylamine (2 eq) in acetonitrile.
- Add ethanol (1.5 eq) and stir at 25°C for 6 hours.
- Isolate via filtration and recrystallize from ethanol/water.
Yield : 80–90%.
Benefits : Avoids harsh conditions, suitable for heat-sensitive substrates.
Palladium-Catalyzed Carbonylation
A novel approach utilizes PdCl₂ to catalyze reactions between 2,6-dinitroazidobenzene, CO, and ethanol:
$$
\text{2,6-Dinitroazidobenzene + CO + EtOH} \xrightarrow{\text{PdCl₂}} \text{this compound + N₂}
$$
Conditions :
Yield : 65–75%.
Limitations : Requires specialized equipment for CO handling.
Comparative Analysis of Synthetic Methods
Reaction Optimization Strategies
Solvent Selection
Base and pH Control
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,6-dinitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of ethyl (2,6-diaminophenyl)carbamate.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted carbamates with varying functional groups.
Scientific Research Applications
Ethyl (2,6-dinitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmacological agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2,6-dinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Reactivity Differences
- This may lead to reactive intermediates, contributing to toxicity .
- Ethyl carbamate: Lacks aromatic or nitro substituents, making it more prone to metabolic activation (e.g., conversion to N-hydroxyurethan, a carcinogenic metabolite). Its presence in alcoholic beverages necessitates strict regulatory monitoring .
- Fenoxycarb and Ethiofencarb: Phenoxy and methylthiophenyl groups enhance lipophilicity, improving pesticidal activity. Fenoxycarb acts as an insect juvenile hormone mimic, while Ethiofencarb inhibits acetylcholinesterase .
Toxicity and Carcinogenicity
- Ethyl carbamate: Classified as a Group 2A carcinogen (IARC), with carcinogenicity linked to N-hydroxyurethan formation.
- This compound: While direct data are lacking, nitro groups are associated with genotoxicity and carcinogenicity in nitroaromatics (e.g., nitropolycyclic hydrocarbons).
- Methyl carbamate: Simpler structure results in lower toxicity; used primarily as a chemical intermediate without significant carcinogenic concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
